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Compound of Interest

Compound Name: Triisopropyl citrate

Cat. No.: B1609684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for triisopropyl citrate, a compound of interest in various research and development

applications. Due to the limited availability of experimentally derived public data, this document

presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The information herein serves as a foundational reference for the identification and

characterization of triisopropyl citrate.

Chemical Structure and Properties
IUPAC Name: Tris(propan-2-yl) 2-hydroxypropane-1,2,3-tricarboxylate

CAS Number: 74592-76-0

Molecular Formula: C₁₅H₂₆O₇

Molecular Weight: 318.36 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for triisopropyl citrate.

These values are derived from the analysis of its chemical structure and comparison with data

for analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Triisopropyl Citrate (Solvent: CDCl₃)

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ (isopropyl) ~1.25 Doublet 18H

-CH (isopropyl) ~5.05 Septet 3H

-CH₂ (citrate) ~2.80 Doublet 4H

-OH (hydroxyl) Variable Singlet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Triisopropyl Citrate (Solvent: CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)

-CH₃ (isopropyl) ~21.5

-CH (isopropyl) ~69.0

-CH₂ (citrate) ~43.0

Quaternary C (citrate, C-OH) ~73.0

Carbonyl C (ester) ~170.0, ~172.0

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Triisopropyl Citrate
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (hydroxyl) 3500 - 3200 Broad, Medium

C-H (alkane) 2980 - 2850 Strong

C=O (ester) 1750 - 1735 Strong

C-O (ester) 1300 - 1000 Strong

C-O (alcohol) 1300 - 1000 Strong

Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in the Mass Spectrum of Triisopropyl Citrate (Electron

Ionization)

m/z Possible Fragment Ion

318 [M]⁺ (Molecular Ion)

301 [M - OH]⁺

259 [M - C₃H₇O]⁺

217 [M - C₃H₇O - C₃H₆]⁺

159 [C₆H₅O₅]⁺ (Citryl core fragment)

43 [C₃H₇]⁺

General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid sample such as triisopropyl citrate. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of triisopropyl citrate in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set a spectral width of approximately 16 ppm.

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of approximately 220 ppm.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, triisopropyl citrate can be analyzed neat. Place a drop of

the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a

thin film.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1609684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of triisopropyl citrate in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas or liquid chromatograph.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.

Data Acquisition:

For EI, use a standard electron energy of 70 eV.

For ESI, optimize the spray voltage and other source parameters.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have

not been derived from experimental measurements of triisopropyl citrate. This guide is

intended for informational purposes and should be used in conjunction with experimentally

obtained data for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of Triisopropyl Citrate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1609684#spectroscopic-data-for-triisopropyl-citrate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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